5-Butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-Butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and the use of protecting groups to ensure the correct formation of the desired structure. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and automated purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one include other tricyclic compounds with similar structural features, such as:
- 5-Butyl-2-(4-fluorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 5-Butyl-2-(4-bromophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H25ClN2O |
---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
5-butyl-2-(4-chlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H25ClN2O/c1-3-4-9-19-12-21-10-18(2,17(19)23)11-22(13-19)16(21)14-5-7-15(20)8-6-14/h5-8,16H,3-4,9-13H2,1-2H3 |
InChI Key |
ILMUJTVCLVASBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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